molecular formula C13H13NO B13384231 2-[(4-Methylphenyl)amino]phenol

2-[(4-Methylphenyl)amino]phenol

Cat. No.: B13384231
M. Wt: 199.25 g/mol
InChI Key: RSLDKVHHFSHOQR-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)amino]phenol is an organic compound with the molecular formula C14H15NO. It is a derivative of phenol, where the hydroxyl group is substituted with a 4-methylphenylamino group. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[(4-Methylphenyl)amino]phenol involves a substitution reaction. Initially, 4-methyl aniline reacts with formaldehyde to generate p-methyl aniline-based formaldehyde. This intermediate then reacts with phenol to produce this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted phenols from electrophilic aromatic substitution.

Scientific Research Applications

2-[(4-Methylphenyl)amino]phenol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its phenolic hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol: Similar structure but lacks the 4-methylphenyl group.

    4-Methylphenol: Lacks the amino group attached to the phenol.

    2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

2-[(4-Methylphenyl)amino]phenol is unique due to the presence of both the 4-methylphenyl and amino groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its similar compounds .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-(4-methylanilino)phenol

InChI

InChI=1S/C13H13NO/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15/h2-9,14-15H,1H3

InChI Key

RSLDKVHHFSHOQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2O

Origin of Product

United States

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